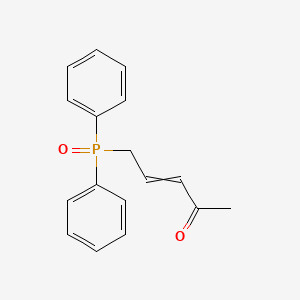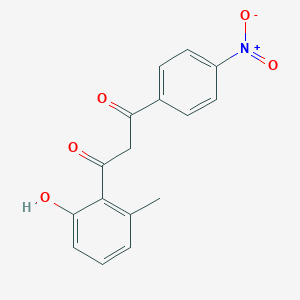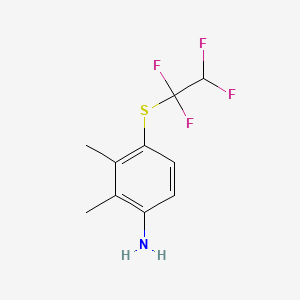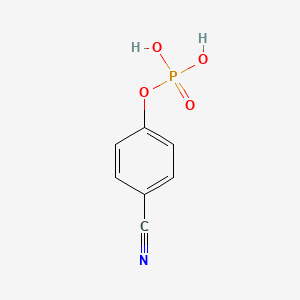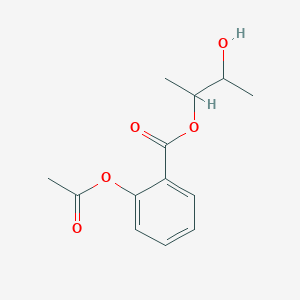![molecular formula C24H16N2O7S B14340308 1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105113-03-9](/img/structure/B14340308.png)
1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a chemical compound characterized by its complex structure, which includes sulfinyl, phenylene, and nitrobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with sulfur dichloride to form 4-nitrophenyl sulfinyl chloride. This intermediate is then reacted with 4-hydroxybenzene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene).
Reduction: 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene): Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene): Similar structure but with amino groups instead of nitro groups.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(4-nitrobenzene): Similar structure but with nitro groups in different positions.
Uniqueness
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
105113-03-9 |
|---|---|
Formule moléculaire |
C24H16N2O7S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfinylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O7S/c27-25(28)17-3-1-5-21(15-17)32-19-7-11-23(12-8-19)34(31)24-13-9-20(10-14-24)33-22-6-2-4-18(16-22)26(29)30/h1-16H |
Clé InChI |
IQCZRFGFUQYNAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)

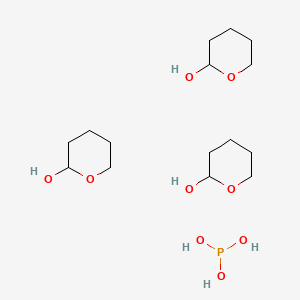
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
